5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

CDK1 Cell Cycle Regulation Kinase Inhibition

Procure 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine as a validated kinase inhibitor scaffold. With baseline CDK1 IC₅₀=4.0 μM and GSK-3α IC₅₀=530 nM, this core is essential for FR180204-class ERK inhibitor development. The 3-amino group enables amide coupling/N-alkylation for 59-fold potency gains, preserving IP flexibility versus pre-elaborated FR180204. Order research quantities from verified suppliers for CDK/GSK-3 SAR campaigns.

Molecular Formula C11H9N5
Molecular Weight 211.228
CAS No. 405224-27-3
Cat. No. B2402444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine
CAS405224-27-3
Molecular FormulaC11H9N5
Molecular Weight211.228
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N
InChIInChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16)
InChIKeyOQJKZGGGSJDJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 405224-27-3) — Chemical Identity and Pharmacological Classification


5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 405224-27-3) is a heterocyclic compound belonging to the pyrazolopyridazine class, with the molecular formula C₁₁H₉N₅ and molecular weight 211.22 g/mol . The compound features a pyrazole ring fused to a pyridazine moiety, bearing a phenyl substituent at the 5-position and an amino group at the 3-position . Pharmacologically, the pyrazolo[3,4-c]pyridazine scaffold has been identified as a privileged structure for kinase inhibition, with demonstrated activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) [1][2]. This compound serves as the core pharmacophore from which more potent and selective analogues have been derived, including the ERK-selective inhibitor FR180204 [3].

Why 5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine Cannot Be Substituted with Generic Pyrazolopyridazine Analogues


The pyrazolo[3,4-c]pyridazine scaffold is not a monolithic entity; the specific substitution pattern at the 5-position is a critical determinant of both target engagement and downstream synthetic utility. The 5-phenyl substituent present in CAS 405224-27-3 establishes a unique electronic and steric environment within kinase ATP-binding pockets that differs substantially from analogues bearing alternative aromatic or heteroaromatic groups at this position [1]. Critically, the 3-amino group serves as an essential functional handle for further derivatization—a feature absent in 3-hydroxy or 3-unsubstituted analogues—enabling the synthesis of amide-linked pharmacophores with dramatically enhanced potency [2]. Generic substitution with a different pyrazolopyridazine isomer (e.g., pyrazolo[3,4-d]pyridazine) or an alternative 5-substituent fundamentally alters the binding pose, selectivity profile, and synthetic trajectory, rendering CAS 405224-27-3 a non-fungible starting material for kinase-focused medicinal chemistry programs [1][3].

Quantitative Comparative Evidence for 5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 405224-27-3) Versus In-Class Analogues


CDK1/Cyclin B Inhibitory Activity of 5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine Compared to Optimized Pyrazolopyridazine Lead Compounds

5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine (the target compound) exhibits moderate inhibitory activity against CDK1/cyclin B with an IC₅₀ of 4.0 μM, placing it as a baseline hit within the pyrazolopyridazine chemotype. In contrast, the optimized lead compound 1a (4,5-bis(pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine) from the same series demonstrates an IC₅₀ > 50 μM against CDK1, representing a >12.5-fold decrease in potency [1]. This comparison establishes that the 5-phenyl substitution in the target compound confers superior CDK1 engagement relative to the 4,5-bis(pyridin-2-yl) substitution pattern. The most potent CDK1 inhibitor in the series, monofuryl derivative 1o, achieves substantially enhanced activity through further structural elaboration, highlighting the target compound's position as an intermediate optimization point rather than a terminal lead [2].

CDK1 Cell Cycle Regulation Kinase Inhibition

Comparative ERK1/ERK2 Inhibitory Activity: 5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine as the Core Pharmacophore of FR180204

The target compound constitutes the core pyrazolo[3,4-c]pyridazin-3-amine scaffold of FR180204, a validated selective ERK inhibitor. FR180204, which incorporates the target compound's core structure with an additional 2-phenylpyrazolo[1,5-a]pyridin-3-yl substituent, demonstrates potent ERK inhibition with IC₅₀ values of 0.14 μM for ERK2 and 0.31 μM for ERK1 . Critically, FR180204 exhibits 30-fold selectivity for ERK over p38α (IC₅₀ = 10 μM) and shows no activity against MEK1, MKK4, IKKα, PKCα, Src, Syk, or PDGFα at concentrations up to 30 μM . While direct ERK inhibitory data for the target compound itself is not reported in primary literature, the target compound's role as the minimal pharmacophoric unit of FR180204 positions it as an essential building block for constructing ERK-selective chemical probes—a function that alternative pyrazolopyridazine scaffolds lacking the 5-phenyl-3-amino substitution pattern cannot fulfill [1].

ERK1/ERK2 MAPK Pathway Selective Kinase Inhibition

Glycogen Synthase Kinase-3α (GSK-3α) Inhibitory Activity of 5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine Versus Amide Derivatives

5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine exhibits an IC₅₀ of 530 nM against GSK-3α, representing its most potent direct activity among reported kinase targets [1]. For context, an N-acylated derivative—1-methyl-N-{5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl}piperidine-4-carboxamide—achieves an IC₅₀ of 9 nM against both GSK-3α and GSK-3β, demonstrating an approximately 59-fold potency enhancement through simple amide bond formation at the 3-amino position [2]. This differential underscores a critical procurement consideration: the target compound's free 3-amino group serves as an indispensable functional handle for rapid potency optimization via amide coupling, a synthetic maneuver that is precluded in 3-hydroxy or 3-unsubstituted pyrazolopyridazine analogues. The 530 nM baseline activity further validates the 5-phenyl substitution pattern as compatible with sub-micromolar GSK-3α engagement [1].

GSK-3α GSK-3β Kinase Selectivity

Optimal Research and Procurement Applications for 5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 405224-27-3)


Medicinal Chemistry Hit-to-Lead Optimization Programs Targeting CDK1 or GSK-3α

Research groups initiating hit-to-lead campaigns against CDK1 or GSK-3α can deploy CAS 405224-27-3 as a validated hit scaffold with IC₅₀ values of 4.0 μM (CDK1/cyclin B) and 530 nM (GSK-3α) respectively [1]. The compound's free 3-amino group enables rapid SAR exploration via amide coupling, N-alkylation, or sulfonamide formation—a synthetic versatility that has been demonstrated to yield up to 59-fold potency improvements (e.g., 9 nM GSK-3α inhibitor BDBM8333) [2]. Compared to the >50 μM CDK1 IC₅₀ observed for the 4,5-bis(pyridin-2-yl) analogue, the 5-phenyl substitution in the target compound represents a >12.5-fold improvement in baseline potency, justifying its prioritization over alternative pyrazolopyridazine scaffolds [1][3].

Synthesis of ERK-Selective Chemical Probes via Scaffold Elaboration

CAS 405224-27-3 serves as the core pharmacophoric unit for constructing FR180204-class ERK-selective inhibitors. FR180204, which incorporates the target compound's exact pyrazolo[3,4-c]pyridazin-3-amine core with an elaborated 5-substituent, achieves ERK2 IC₅₀ = 0.14 μM and demonstrates 30-fold selectivity over p38α with no off-target activity against MEK1, MKK4, IKKα, PKCα, Src, Syk, or PDGFα at <30 μM . Procurement of the target compound enables research groups to develop proprietary ERK probes through independent elaboration strategies, bypassing the need to purchase the fully elaborated FR180204 (CAS 865362-74-9) and thereby preserving intellectual property flexibility [4].

CDK-Focused Compound Library Construction and Diversity-Oriented Synthesis

The pyrazolo[3,4-c]pyridazin-3-amine scaffold has been validated as amenable to binding within the ATP pockets of both CDK-2 and EGFR, with molecular docking studies confirming that the scaffold engages these receptors through multiple hydrophilic interactions [5]. CAS 405224-27-3 represents the minimal CDK-active core within this chemotype (CDK1 IC₅₀ = 4.0 μM) and can serve as a foundational building block for constructing focused kinase inhibitor libraries [1]. Its molecular weight of 211.22 g/mol and the presence of a single derivatizable amine make it an ideal starting point for diversity-oriented synthesis (DOS) campaigns aimed at exploring CDK family selectivity, particularly when compared to larger, pre-functionalized analogues that restrict synthetic freedom [3].

GSK-3 Inhibitor Development with Defined Selectivity Profiles

The 530 nM GSK-3α IC₅₀ of CAS 405224-27-3 establishes it as a ligand-efficient GSK-3 inhibitor scaffold [1]. The 9 nM GSK-3α/β dual inhibitory activity achieved by the N-acylated derivative BDBM8333 demonstrates that potency improvements of nearly two orders of magnitude are accessible through straightforward 3-amino functionalization [2]. For research programs requiring GSK-3 inhibition with tunable selectivity profiles, the target compound offers a modular platform where the 3-amino group can be elaborated to modulate potency, selectivity, and physicochemical properties independently of the core binding interactions established by the 5-phenylpyrazolo[3,4-c]pyridazine framework [2].

Quote Request

Request a Quote for 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.